molecular formula C17H24N2O2 B11262509 N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)pivalamide

N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)pivalamide

Cat. No.: B11262509
M. Wt: 288.4 g/mol
InChI Key: WDMONQASZMJZLV-UHFFFAOYSA-N
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Description

2,2-DIMETHYL-N-(1-PROPANOYL-1,2,3,4-TETRAHYDROQUINOLIN-6-YL)PROPANAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a tetrahydroquinoline moiety and a propanamide group. The presence of these functional groups contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-DIMETHYL-N-(1-PROPANOYL-1,2,3,4-TETRAHYDROQUINOLIN-6-YL)PROPANAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the Tetrahydroquinoline Core: This can be achieved through the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst to form the tetrahydroquinoline ring.

    Introduction of the Propanamide Group: The tetrahydroquinoline intermediate is then acylated using propanoyl chloride in the presence of a base such as pyridine to form the desired propanamide derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,2-DIMETHYL-N-(1-PROPANOYL-1,2,3,4-TETRAHYDROQUINOLIN-6-YL)PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the amide or tetrahydroquinoline moieties, leading to the formation of substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, and nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

2,2-DIMETHYL-N-(1-PROPANOYL-1,2,3,4-TETRAHYDROQUINOLIN-6-YL)PROPANAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structure and potential therapeutic effects.

    Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.

Mechanism of Action

The mechanism of action of 2,2-DIMETHYL-N-(1-PROPANOYL-1,2,3,4-TETRAHYDROQUINOLIN-6-YL)PROPANAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2,2-Dimethylpropanal: A related compound with a similar structural motif but different functional groups.

    2,2-Dimethylpropanediol diacrylate: Another compound with a similar backbone but different chemical properties and applications.

    2,2-Dimethylpropanoic acid: Shares the dimethylpropane structure but has different reactivity and uses.

Uniqueness

2,2-DIMETHYL-N-(1-PROPANOYL-1,2,3,4-TETRAHYDROQUINOLIN-6-YL)PROPANAMIDE is unique due to its combination of the tetrahydroquinoline and propanamide groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H24N2O2

Molecular Weight

288.4 g/mol

IUPAC Name

2,2-dimethyl-N-(1-propanoyl-3,4-dihydro-2H-quinolin-6-yl)propanamide

InChI

InChI=1S/C17H24N2O2/c1-5-15(20)19-10-6-7-12-11-13(8-9-14(12)19)18-16(21)17(2,3)4/h8-9,11H,5-7,10H2,1-4H3,(H,18,21)

InChI Key

WDMONQASZMJZLV-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C(C)(C)C

Origin of Product

United States

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